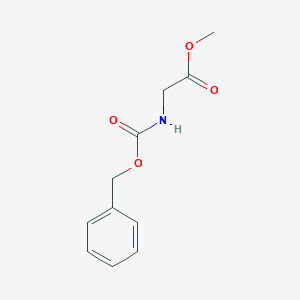
Z-Gly-OMe
Overview
Description
Z-Gly-OMe, also known as CBZ-glycine methyl ester, is an organic compound with the chemical formula C11H13NO4. It is a derivative of glycine, where the amino group is protected by a benzyloxycarbonyl (CBZ) group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group during various chemical reactions .
Mechanism of Action
Target of Action
Z-Gly-OMe, also known as Methyl N-benzyloxycarbonylglycinate, is a synthetic substrate used in studies involving enzymes like pepsin . The primary target of this compound is the enzyme pepsin, which is a protease involved in the breakdown of proteins into smaller peptides.
Mode of Action
This compound interacts with pepsin by forming a sensitive peptide bond with aromatic L-amino acid residues . This interaction is influenced by the ionization of prototrophic groups in both the enzyme and the substrate . The mode of action of this compound involves the cleavage of this sensitive peptide bond by pepsin, which is a key step in the enzymatic breakdown of proteins.
Biochemical Pathways
The action of this compound is primarily associated with the proteolysis pathway, where proteins are broken down into smaller peptides by enzymes like pepsin . The cleavage of the peptide bond in this compound by pepsin is a crucial step in this pathway. The downstream effects of this process include the generation of smaller peptides that can be further metabolized or absorbed by the body.
Result of Action
The molecular effect of this compound’s action involves the cleavage of its peptide bond by pepsin, resulting in the generation of smaller peptides . On a cellular level, this contributes to the overall process of protein digestion, facilitating the breakdown and absorption of dietary proteins.
Action Environment
The action of this compound is influenced by environmental factors such as pH, as the pH dependence of the kinetic parameters of its interaction with pepsin is a function of the ionization of prototrophic groups in both the enzyme and the substrate . Additionally, the presence of organic solvents, even in relatively low concentration, can markedly inhibit pepsin action . Therefore, the efficacy and stability of this compound are likely to be affected by the chemical environment in which it is used.
Biochemical Analysis
Biochemical Properties
Methyl N-benzyloxycarbonylglycinate is known to interact with certain enzymes in biochemical reactions . For instance, it has been found to have marginally higher values of rate constants for acylation than for deacylation in reactions catalyzed by the enzyme papain . This suggests that Methyl N-benzyloxycarbonylglycinate may play a role in modulating the activity of this enzyme, potentially influencing the rate and outcome of the biochemical reactions it catalyzes .
Molecular Mechanism
Its interaction with the enzyme papain suggests that it may exert its effects at the molecular level through binding interactions with this enzyme, potentially leading to changes in enzyme activity and thus influencing biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Gly-OMe can be synthesized through a multi-step process:
Formation of α-hydroxy-N-benzyloxycarbonylglycine: Benzyl carbamate reacts with glyoxylic acid monohydrate in anhydrous diethyl ether under reflux conditions to form α-hydroxy-N-benzyloxycarbonylglycine.
Industrial Production Methods
Industrial production of methyl N-benzyloxycarbonylglycinate typically involves the same synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Z-Gly-OMe undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The CBZ group can be removed through catalytic hydrogenation.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acid or base.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Hydrolysis: Glycine and benzyloxycarbonyl-protected glycine.
Reduction: Glycine.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Scientific Research Applications
Z-Gly-OMe has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the synthesis of peptide-based drugs and biomolecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide drugs.
Industry: Used in the production of various fine chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-benzyloxycarbonylglycine: Similar structure but without the methyl ester group.
Carbobenzoxyglycine: Another name for N-benzyloxycarbonylglycine.
Uniqueness
Z-Gly-OMe is unique due to its combination of the CBZ protecting group and the methyl ester group. This dual functionality allows it to be used in a wider range of synthetic applications compared to similar compounds .
Properties
IUPAC Name |
methyl 2-(phenylmethoxycarbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)7-12-11(14)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYBBBYFLOPVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00153181 | |
| Record name | Methyl N-benzyloxycarbonylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212-53-9 | |
| Record name | Glycine, N-[(phenylmethoxy)carbonyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1212-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-benzyloxycarbonylglycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1212-53-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl N-benzyloxycarbonylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-benzyloxycarbonylglycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL N-BENZYLOXYCARBONYLGLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJN4H3C4H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Z-Gly-OMe useful in peptide synthesis?
A1: this compound serves as a protected form of glycine, a common amino acid. The "Z" group (benzyloxycarbonyl) acts as a protecting group for the amino group, preventing unwanted side reactions during peptide synthesis. The "OMe" group (methyl ester) protects the carboxylic acid group. These protecting groups can be selectively removed later to obtain the desired peptide sequence. In the paper "Kinetically controlled synthesis of dipeptides using ficin as biocatalyst," researchers used this compound as a carboxyl component to synthesize dipeptides with various amino acids, achieving yields ranging from 5% to 91% depending on the reaction conditions and the other amino acid used [].
Q2: How does the choice of enzyme affect the outcome when using this compound in peptide synthesis?
A2: Different enzymes exhibit varying specificities and activities towards different substrates. The paper "Synthesis of optically active amino acid derivatives via dynamic kinetic resolution" demonstrates that using this compound as an acyl donor with a lipase enzyme in dynamic kinetic resolution led to the formation of optically active dipeptides []. This highlights how enzyme choice can influence the stereochemistry and ultimately the biological activity of the final peptide product. Conversely, the paper "Kinetically controlled synthesis of dipeptides using ficin as biocatalyst" showcases the use of ficin, a sulfhydryl protease, which effectively utilizes this compound for dipeptide synthesis without causing unwanted racemization of the amino acids []. This example emphasizes that selecting an appropriate enzyme is crucial for controlling the reaction outcome and obtaining the desired peptide product with high purity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


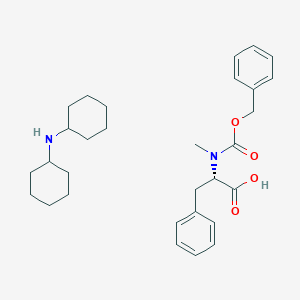
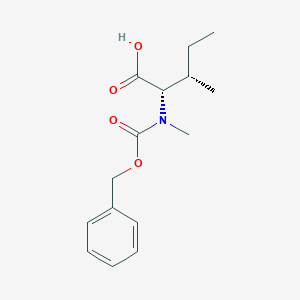
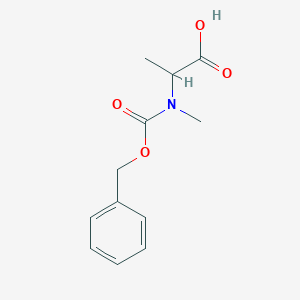
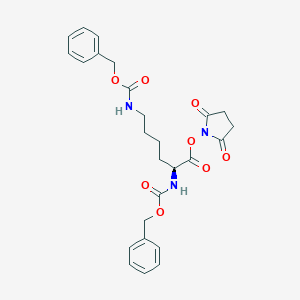
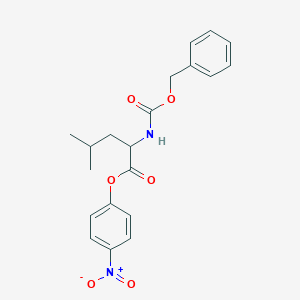
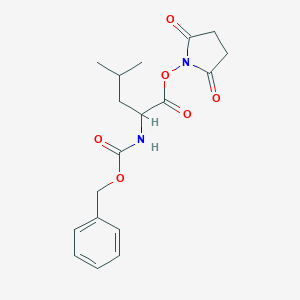

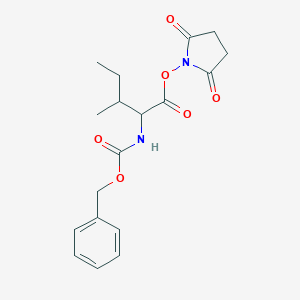
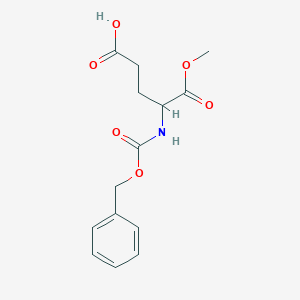
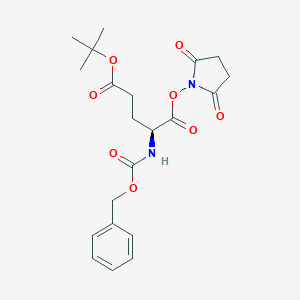
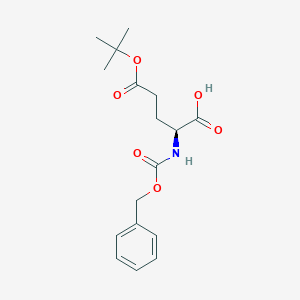
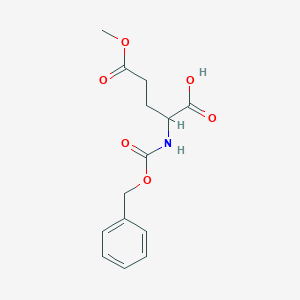
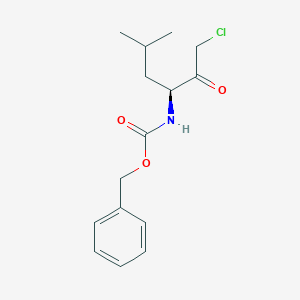
![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)
